molecular formula C23H34N6O2 B5970071 N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide

Cat. No.: B5970071
M. Wt: 426.6 g/mol
InChI Key: ZZIBZRTYROMPFA-UHFFFAOYSA-N
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Description

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide: is a complex organic compound with a unique structure that combines several functional groups, including a piperidine ring, a tetrazole ring, and an oxolane ring

Properties

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O2/c1-19-5-2-3-6-21(19)16-27-11-8-20(9-12-27)15-28(17-22-7-4-14-31-22)23(30)10-13-29-18-24-25-26-29/h2-3,5-6,18,20,22H,4,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBZRTYROMPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3CCCO3)C(=O)CCN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-piperidone.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and an appropriate catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction using oxirane and a suitable nucleophile.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be used in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-(tetrazol-1-yl)propanamide: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

  • Structural Complexity : The combination of piperidine, tetrazole, and oxolane rings in a single molecule is unique.
  • Functional Versatility : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it distinct from simpler compounds.

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